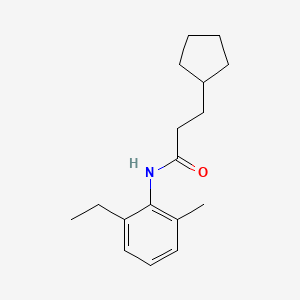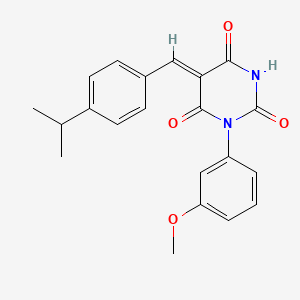
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain.
Applications De Recherche Scientifique
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects against excitotoxicity, which is the damage caused to neurons due to excessive stimulation by neurotransmitters such as glutamate. This compound can also be used as a tool in the study of NMDA receptor function and its role in synaptic plasticity, learning, and memory.
Mécanisme D'action
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of NMDA receptors, this compound can prevent the influx of calcium ions into neurons, which can lead to excitotoxicity and cell death. This mechanism of action has been implicated in the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity. This compound can also modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which can have implications for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide is its specificity for the NMDA receptor, which makes it a useful tool in the study of NMDA receptor function. It can be used to selectively block NMDA receptors and investigate their role in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete blockade of NMDA receptors in some experimental paradigms.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the neuroprotective effects of this compound in animal models of neurological disorders such as stroke and traumatic brain injury. Finally, the role of this compound in synaptic plasticity, learning, and memory is an area of ongoing research, which could have implications for the development of new treatments for cognitive disorders.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of cyclopentanone with 2-ethyl-6-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 3-chloropropanoyl chloride to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15-10-6-7-13(2)17(15)18-16(19)12-11-14-8-4-5-9-14/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQRDPJSXZWDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)

![1-cycloheptyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6140249.png)
![5-(4-chlorobenzylidene)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6140269.png)
![2-(4-acetylphenoxy)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6140279.png)
![{3-(3-chlorobenzyl)-1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6140301.png)
![ethyl 3-(3-phenylpropyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6140309.png)
![N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6140311.png)